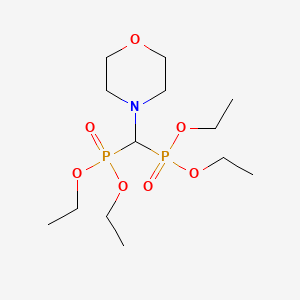
diisobutyl (4-morpholinylmethyl)phosphonate
Descripción general
Descripción
Diisobutyl (4-morpholinylmethyl)phosphonate, also known as VX, is a highly toxic nerve agent that was first synthesized in 1952 by Ranajit Ghosh and J.F. Newman at the British firm Imperial Chemical Industries. VX is a clear, colorless, and odorless liquid that can be lethal even in small amounts. It acts by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This leads to a buildup of acetylcholine in the synapses, causing overstimulation of the nervous system and ultimately leading to death.
Mecanismo De Acción
Diisobutyl (4-morpholinylmethyl)phosphonate acts by irreversibly inhibiting acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This leads to a buildup of acetylcholine in the synapses, causing overstimulation of the nervous system and ultimately leading to death. The exact mechanism by which diisobutyl (4-morpholinylmethyl)phosphonate binds to acetylcholinesterase is still not fully understood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of diisobutyl (4-morpholinylmethyl)phosphonate are primarily due to its inhibition of acetylcholinesterase. This leads to a buildup of acetylcholine in the synapses, causing overstimulation of the nervous system. Symptoms of diisobutyl (4-morpholinylmethyl)phosphonate exposure include convulsions, respiratory failure, and ultimately death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using diisobutyl (4-morpholinylmethyl)phosphonate in lab experiments is its ability to selectively inhibit acetylcholinesterase activity in specific regions of the brain. This has allowed researchers to study the role of acetylcholine in various physiological processes, including learning and memory. However, the highly toxic nature of diisobutyl (4-morpholinylmethyl)phosphonate means that it can only be used in highly controlled laboratory settings, and great care must be taken to ensure the safety of researchers.
Direcciones Futuras
There are several potential future directions for research on diisobutyl (4-morpholinylmethyl)phosphonate. One area of interest is the development of antidotes to diisobutyl (4-morpholinylmethyl)phosphonate exposure, which could be used to treat victims of chemical weapon attacks. Another area of interest is the development of new drugs that target acetylcholinesterase activity in a more selective and reversible manner than diisobutyl (4-morpholinylmethyl)phosphonate. Finally, there is ongoing research into the mechanisms by which diisobutyl (4-morpholinylmethyl)phosphonate binds to acetylcholinesterase, which could lead to the development of more effective antidotes and treatments for diisobutyl (4-morpholinylmethyl)phosphonate exposure.
Aplicaciones Científicas De Investigación
Diisobutyl (4-morpholinylmethyl)phosphonate has been extensively studied for its toxicological effects and its potential use as a chemical weapon. It has also been used as a tool in neuroscience research, as it can be used to selectively inhibit acetylcholinesterase activity in specific regions of the brain. This has allowed researchers to study the role of acetylcholine in various physiological processes, including learning and memory.
Propiedades
IUPAC Name |
4-[bis(2-methylpropoxy)phosphorylmethyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28NO4P/c1-12(2)9-17-19(15,18-10-13(3)4)11-14-5-7-16-8-6-14/h12-13H,5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECKBDQIRPNUQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COP(=O)(CN1CCOCC1)OCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28NO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Bis(2-methylpropoxy)phosphorylmethyl]morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![potassium 2-[(3-methyl-2-oxido-4-isoxazolyl)diazenyl]-5-nitrobenzenesulfonate](/img/structure/B3820547.png)
![1-(3,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate](/img/structure/B3820558.png)
![1-[2-(4-methoxyphenyl)ethyl]-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate](/img/structure/B3820572.png)

![N,N'-bis[3-(diethylamino)propyl]-2,4-diphenyl-1,3-cyclobutanedicarboxamide](/img/structure/B3820582.png)
![({bis[(diisobutylamino)methyl]phosphorothioyl}methyl)diisobutylamine](/img/structure/B3820593.png)
![O,O-diisopropyl [(di-tert-butylphosphorothioyl)methyl]phosphonothioate](/img/structure/B3820598.png)
![tetraisopropyl [2-(dimethylamino)-1,1-ethenediyl]bis(phosphonate)](/img/structure/B3820605.png)
![dibutyl [(diethylamino)methyl]phosphonate](/img/structure/B3820616.png)

![methyl 1-{[ethoxy(methyl)phosphoryl]methyl}prolinate](/img/structure/B3820629.png)
phosphoryl]propanoic acid](/img/structure/B3820633.png)
![N-[(2-chlorophenyl)sulfonyl]-2-(2-pyridinyl)hydrazinecarboxamide](/img/structure/B3820645.png)